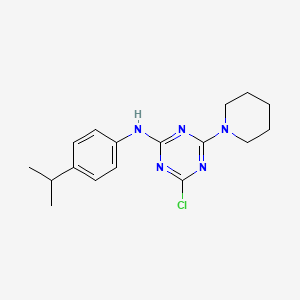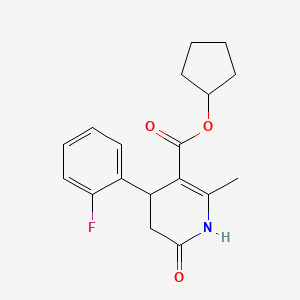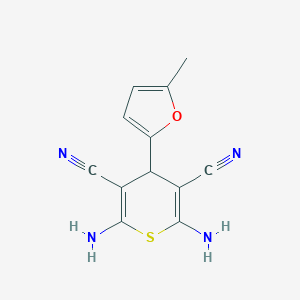![molecular formula C22H32N6O B5507284 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine is a compound of significant interest due to its potential biological activities and chemical properties. This molecule incorporates elements such as a piperazine ring, a pyrimidine derivative, and specific substituents that might contribute to its activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and condensation steps. For example, derivatives of pyrido[1,2-a]pyrimidin-4-one have been synthesized through nucleophilic substitution reactions, demonstrating a methodology that could be applied to the synthesis of the compound (L. Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by X-ray crystallography, revealing their crystalline forms and confirming their molecular geometry. For instance, the structure of similar compounds shows specific arrangements that could influence their biological activity (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including thermolysis, photolysis, and cyclocondensation. These reactions lead to the formation of fused pyrimidines and other related compounds, showcasing the chemical versatility of pyrimidine derivatives (K. Hirota et al., 1983).
Physical Properties Analysis
The physical properties of such compounds are determined through their synthesis and structural analysis, influencing their solubility, stability, and crystalline form. These properties are essential for understanding the compound's behavior in biological systems and chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form derivatives, are crucial for the compound's potential as a pharmacological agent or a reactant in chemical syntheses. Pyrazolo[1,5-a]pyrimidines, for example, have shown significant in vitro anticancer activity, indicating the potential biological relevance of related compounds (Ashraf S. Hassan et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Various studies have focused on synthesizing novel heterocyclic compounds, including pyrimidines, which are often evaluated for their potential biological activities. For example, compounds with pyrimidine moieties have been synthesized and tested for their antiproliferative activity against human cancer cell lines, demonstrating potential anticancer properties (Mallesha et al., 2012). Similarly, the synthesis of thioxopyrimidine derivatives has been explored for their potential in heterocyclic synthesis and applications in medicinal chemistry (Ho & Suen, 2013).
Antimicrobial and Antiproliferative Activities : Research has also been conducted on pyrimidine derivatives for their antimicrobial and antiproliferative activities. For instance, pyrimidine-linked pyrazole heterocyclic compounds were evaluated for their insecticidal and antibacterial potential, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anti-hyperglycemic and Anticancer Evaluation : Novel carboximidamides derived from cyanamides and linked with pyrimidine moiety have been synthesized and evaluated for their anti-hyperglycemic effects, showing significant potential in medical applications (Moustafa et al., 2021). Additionally, piperazine-2,6-dione derivatives have been synthesized and assessed for their anticancer activity, further underscoring the therapeutic relevance of such compounds (Kumar et al., 2013).
Anti-inflammatory and Analgesic Activities : Research on pyrimidine derivatives has also demonstrated their potential in anti-inflammatory and analgesic applications. For example, one-pot synthesis of pyrimidine and bispyrimidine derivatives evaluated for their anti-inflammatory and analgesic activities showed promising results (Sondhi et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-17-18(2)28(16-25-17)21-14-20(23-15-24-21)26-10-12-27(13-11-26)22(29)9-8-19-6-4-3-5-7-19/h14-16,19H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINVCMQTNHLFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)


![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)